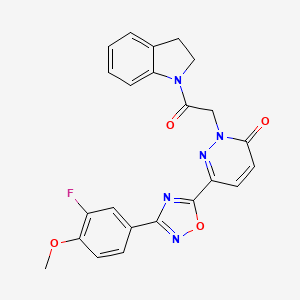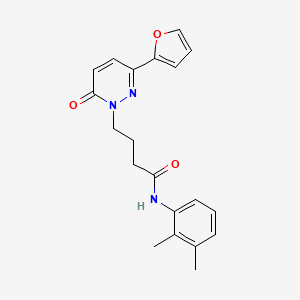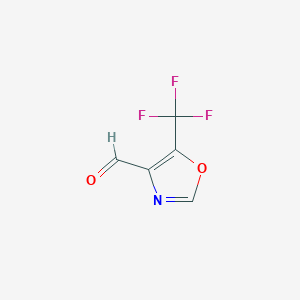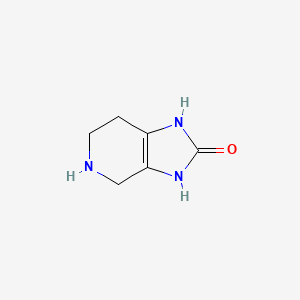
4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione, also known as HHCD, is a synthetic steroid compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In agriculture, 4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione has been used as a growth regulator for plants, while in environmental science, it has been studied for its ability to degrade pollutants.
Mecanismo De Acción
4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione exerts its effects through various mechanisms, depending on the specific application. In medicine, 4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory and cancer pathways. In agriculture, 4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione acts as a growth regulator by promoting cell division and elongation, while in environmental science, it degrades pollutants through a process known as photocatalysis.
Biochemical and Physiological Effects
4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione has been shown to have a range of biochemical and physiological effects, depending on the specific application. In medicine, 4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione has been shown to reduce inflammation and induce apoptosis in cancer cells. In agriculture, 4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione promotes plant growth and development, while in environmental science, it degrades pollutants through the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for 4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione research, including the development of new drugs for the treatment of inflammatory and cancerous diseases, the optimization of its use as a growth regulator for plants, and the exploration of its potential applications in environmental remediation. Further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in various applications.
Métodos De Síntesis
4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione can be synthesized through a multi-step process that involves the reaction of 1,3-cyclohexanedione with 4-methylbenzaldehyde and subsequent reduction with sodium borohydride. The resulting product is then subjected to a series of reactions that involve the use of various reagents, such as acetic anhydride and hydrochloric acid, to yield 4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione.
Propiedades
IUPAC Name |
4b,5,10b,11-tetrahydrochrysene-6,12-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-17-10-16-12-6-2-4-8-14(12)18(20)9-15(16)11-5-1-3-7-13(11)17/h1-8,15-16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNOHQMRONMROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(=O)C3=CC=CC=C23)C4=CC=CC=C4C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{6-[2-(sec-butylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-propylpiperidine-4-carboxamide](/img/structure/B2919223.png)

![(E)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide](/img/structure/B2919226.png)

![4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid](/img/structure/B2919228.png)





![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2919236.png)
![4-butoxy-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide](/img/structure/B2919241.png)
![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2919244.png)